2,7,9-TRIMETHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
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Overview
Description
2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield. The development of continuous flow processes and the use of automated systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a range of trifluoromethylated derivatives.
Scientific Research Applications
2,7,9-Trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
What sets 2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5H,6H-pyrazolo[1,5-c]quinazoline apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18F3N3 |
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Molecular Weight |
357.4g/mol |
IUPAC Name |
2,7,9-trimethyl-5-[2-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H18F3N3/c1-11-8-12(2)18-15(9-11)17-10-13(3)25-26(17)19(24-18)14-6-4-5-7-16(14)20(21,22)23/h4-10,19,24H,1-3H3 |
InChI Key |
WUYSVJKYGHYCGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4C(F)(F)F)C)C |
Origin of Product |
United States |
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